Cas no 54915-42-3 (2-(chloromethyl)-1-methyl-3-nitrobenzene)

2-(Chloromethyl)-1-methyl-3-nitrobenzene is a nitroaromatic compound featuring a chloromethyl substituent at the ortho position relative to the nitro group. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro) and reactive (chloromethyl) groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its stability under standard storage conditions ensures consistent performance in synthetic applications. The compound is typically handled with care due to its potential lachrymatory and irritant properties, requiring appropriate safety measures during use.
2-(chloromethyl)-1-methyl-3-nitrobenzene structure
54915-42-3 structure
Product Name:2-(chloromethyl)-1-methyl-3-nitrobenzene
CAS No:54915-42-3
MF:C8H8ClNO2
MW:185.607621192932
MDL:MFCD12025270
CID:353319
PubChem ID:12204070
Update Time:2025-10-19

2-(chloromethyl)-1-methyl-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-(chloromethyl)-1-methyl-3-nitro-
    • 2-(chloromethyl)-1-methyl-3-nitroBenzene
    • 2-nitro-6-methylbenzyl chloride
    • EN300-1967017
    • DTXSID40480347
    • MNCBNKPLHKEZOG-UHFFFAOYSA-N
    • SCHEMBL7317396
    • 6-methyl-2-nitrobenzyl chloride
    • FT-0757348
    • 6-methyl-2-nitrobenzylchloride
    • 54915-42-3
    • 2-(chloromethyl)-1-methyl-3-nitrobenzene
    • MDL: MFCD12025270
    • Inchi: 1S/C8H8ClNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3
    • InChI Key: MNCBNKPLHKEZOG-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CC=CC=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 185.02444
  • Monoisotopic Mass: 185.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

2-(chloromethyl)-1-methyl-3-nitrobenzene Pricemore >>

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